REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[C:6]2=[C:13]1[CH2:18][CH2:17][N:16](CC2C=CC=CC=2)[CH2:15][CH2:14]1>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]2[CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1
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Name
|
product
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(C(NC2=CC1)=O)=C1CCN(CC1)CC1=CC=CC=C1
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Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
saturated with hydrogen and when hydrogen absorption
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Type
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FILTRATION
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Details
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the mixture was filtered
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Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
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Type
|
EXTRACTION
|
Details
|
the mixture was extracted with methylene chloride
|
Type
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WASH
|
Details
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The organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to obtain 8.5 g of raw product
|
Type
|
CUSTOM
|
Details
|
The latter was chromatographed over silica gel
|
Type
|
WASH
|
Details
|
was eluted with an 85-10-5 chloroform-methanol-triethylamine mixture
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(C(NC2=CC1)=O)C1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |